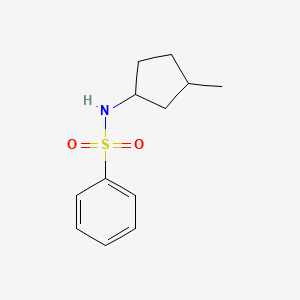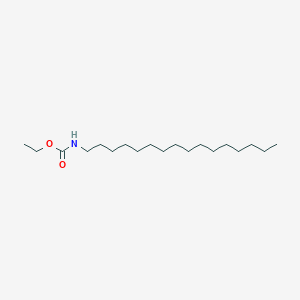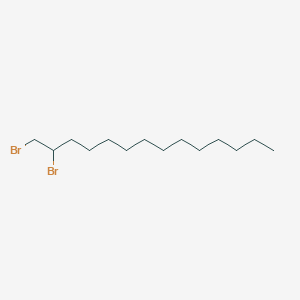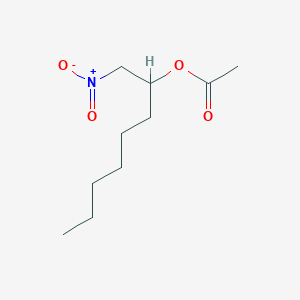
3-Hydroxy-3-phenyl-1-p-carboxyphenyltriazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3-Hydroxy-3-phenyltriaz-1-en-1-yl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst, such as triethylamine, to facilitate the formation of the triazene linkage. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-[(1E)-3-Hydroxy-3-phenyltriaz-1-en-1-yl]benzoic acid can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, which are crucial for optimizing yield and purity. The use of automated systems also minimizes human error and enhances reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1E)-3-Hydroxy-3-phenyltriaz-1-en-1-yl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazene moiety to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require the use of catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-[(1E)-3-Hydroxy-3-phenyltriaz-1-en-1-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-[(1E)-3-Hydroxy-3-phenyltriaz-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . This inhibition disrupts the normal functioning of bacterial cells, leading to their death. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: Similar in structure but lacks the triazene moiety.
3-Hydroxybenzoic acid: Another hydroxybenzoic acid derivative with different substitution patterns.
4-[(1E)-1-Hydroxy-3-oxoprop-1-en-2-yl]sulfanylbenzoic acid: Contains a different functional group but shares the benzoic acid core.
Uniqueness
4-[(1E)-3-Hydroxy-3-phenyltriaz-1-en-1-yl]benzoic acid is unique due to the presence of the hydroxyphenyltriazene moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11N3O3 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
(Z)-[(4-carboxyphenyl)hydrazinylidene]-oxido-phenylazanium |
InChI |
InChI=1S/C13H11N3O3/c17-13(18)10-6-8-11(9-7-10)14-15-16(19)12-4-2-1-3-5-12/h1-9,14H,(H,17,18)/b16-15- |
Clave InChI |
XMZPSYILFHOFCY-NXVVXOECSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/[N+](=N/NC2=CC=C(C=C2)C(=O)O)/[O-] |
SMILES canónico |
C1=CC=C(C=C1)[N+](=NNC2=CC=C(C=C2)C(=O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)







![2,5-Bis[(benzylamino)methyl]benzene-1,4-diol](/img/structure/B14729800.png)
![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)
